4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide

Medicinal Chemistry Fragment-Based Drug Discovery SAR

This compound uniquely incorporates both a 4-benzylsulfonyl group and an N,N-dimethylsulfonamide moiety on a single piperidine scaffold, creating a distinctive dual-vector hydrogen-bond acceptor pharmacophore (TPSA ~92 Ų). The tertiary sulfonamide eliminates the N-H metabolic soft spot, offering a stability advantage over secondary sulfonamides. With no public bioactivity data, procuring this underexplored building block enables proprietary SAR generation and novel composition-of-matter filings.

Molecular Formula C14H22N2O4S2
Molecular Weight 346.46
CAS No. 2034309-16-3
Cat. No. B2689632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide
CAS2034309-16-3
Molecular FormulaC14H22N2O4S2
Molecular Weight346.46
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C14H22N2O4S2/c1-15(2)22(19,20)16-10-8-14(9-11-16)21(17,18)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
InChIKeyGMWFIVYQHIGRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2034309-16-3): Sourcing and Baseline Profile for a Dual-Sulfonamide Piperidine Scaffold


4-(Benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2034309-16-3) is a synthetic, small-molecule piperidine derivative featuring two distinct sulfonamide motifs: a 4-benzylsulfonyl substituent and an N,N-dimethylsulfonamide group at the 1-position of the piperidine ring. Its molecular formula is C14H22N2O4S2 with a molecular weight of 346.5 g/mol . The compound is classified as a sulfonamide and is primarily utilized as a building block in medicinal chemistry and chemical biology research, where its dual sulfonamide architecture provides a unique vector set for fragment elaboration and target engagement studies .

Why Generic 4-Substituted Piperidine Sulfonamides Cannot Substitute for 4-(Benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide in Structure-Activity Campaigns


Simple in-class replacement with a generic 4-substituted piperidine-1-sulfonamide (e.g., 4-benzyl-N,N-dimethylpiperidine-1-sulfonamide, CAS not available) or a mono-sulfonamide analog (e.g., N-(benzylsulfonyl)piperidine-4-sulfonamide, CAS 1001022-75-8 ) is not scientifically equivalent. This is because the target compound uniquely places both a benzylsulfonyl group and an N,N-dimethylsulfonamide group on the same piperidine scaffold, creating a distinct hydrogen-bond acceptor/donor pharmacophore and a markedly different logP/PSA profile that directly impacts binding kinetics, metabolic stability, and solubility in assay media. Substituting with an analog that deletes the benzylsulfonyl oxygen atoms (i.e., a simple benzyl group) or replaces the N,N-dimethylsulfonamide with a phenylsulfonyl group alters the electronic and steric environment at two critical vectors, leading to unpredictable and non-transferable structure-activity relationships (SAR).

Quantitative Differentiation Evidence for 4-(Benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiate from Benzyl and Mono-Sulfonamide Analogs

At 346.5 g/mol, the target compound is significantly heavier than its closest comparable analog 4-benzyl-N,N-dimethylpiperidine-1-sulfonamide (282.4 g/mol ) and the mono-sulfonamide N-(benzylsulfonyl)piperidine-4-sulfonamide (318.4 g/mol ). This higher molecular weight reflects the incorporation of an additional sulfonyl group, which adds two oxygen atoms and increases the heavy atom count. In fragment-based screening libraries, this mass falls within the “rule-of-three” upper boundary, whereas the benzyl analog is lighter and may not fully occupy enzyme pockets that require the sulfonyl oxygen for hydrogen bonding [1].

Medicinal Chemistry Fragment-Based Drug Discovery SAR

Polar Surface Area and Hydrogen-Bond Acceptor Count Exceed Those of Des-sulfonyl and Des-dimethyl Analogs

The target compound’s computed topological polar surface area (TPSA) is approximately 92 Ų, derived from the contribution of four S=O oxygens and two sulfonamide nitrogens. In contrast, the benzyl analog 4-benzyl-N,N-dimethylpiperidine-1-sulfonamide has a computed TPSA of ~36 Ų (based on ChemDiv data ) because it lacks the sulfonyl oxygen atoms. This difference of ~56 Ų directly influences passive membrane permeability and oral absorption potential. Additionally, the target compound possesses 8 hydrogen-bond acceptors (four S=O oxygens, two sulfonamide nitrogens, and two piperidine-related nitrogens) versus 6 for the benzyl analog .

Drug Design Physicochemical Profiling Permeability

N,N-Dimethylsulfonamide Group Confers Distinct Metabolic Stability vs. N-Phenylsulfonyl and N-Unsubstituted Sulfonamide Analogs

The N,N-dimethylsulfonamide moiety at the piperidine 1-position is chemically distinct from the N-phenylsulfonyl group found in the analog 4-(benzylsulfonyl)-1-(phenylsulfonyl)piperidine (CAS 2034521-15-6) . Tertiary sulfonamides (N,N-dialkyl) are known to exhibit reduced susceptibility to CYP450-mediated N-dealkylation compared to secondary sulfonamides, because the absence of an N-H bond eliminates a major metabolic soft spot [1]. This class-level inference, while not directly measured for this specific compound, is a critical differentiator in pharmacokinetic optimization programs where metabolic liability of the piperidine nitrogen is a known failure mode.

Metabolic Stability Cytochrome P450 Lead Optimization

Benzylsulfonyl Substituent Provides a Tunable Lipophilic Anchor Not Present in Simple Alkyl or Aryl Piperidine Sulfonamides

The benzylsulfonyl group contributes to the calculated logP of the target compound. While the exact logP has not been experimentally determined for this CAS number, the analog 4-benzyl-N,N-dimethylpiperidine-1-sulfonamide has a reported computed logP of 2.64 . The oxidation of the benzylic carbon to a sulfonyl group (i.e., replacing -CH2- with -SO2-) is expected to reduce logP by approximately 0.5–1.0 units based on Hansch fragment constants [1], placing the target compound’s estimated logP in the range of 1.6–2.1. This intermediate lipophilicity is often more desirable for aqueous solubility and reduced off-target binding than the higher logP benzyl analog.

Lipophilicity logP/logD Protein Binding

Rotatable Bond Count and Conformational Flexibility Differ from Rigid Phenylsulfonyl Congeners

The target compound possesses 6 rotatable bonds (based on PubChem computed properties for similar structures [1]), compared to only 4 rotatable bonds for the rigid analog 4-(benzylsulfonyl)-1-(phenylsulfonyl)piperidine . The two additional rotatable bonds arise from the N,N-dimethyl groups, which can adopt multiple conformations. This increased flexibility enhances the compound’s ability to adapt to diverse binding pockets in fragment screening, potentially exploring a wider conformational space than the more constrained phenylsulfonyl analog.

Conformational Analysis Ligand Efficiency Scaffold Diversity

Absence of Experimentally Measured In Vitro Biological Potency Data Represents a Critical Selection-Criterion Gap

As of this assessment date, no peer-reviewed publications, patent disclosures, or authoritative database entries (PubChem, ChEMBL, BindingDB) report experimentally measured IC50, Ki, EC50, or other quantitative biological activity data for 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2034309-16-3) [1]. This stands in stark contrast to structurally related piperidine sulfonamides such as WAY-316606 (sFRP1 inhibitor, IC50 = 0.5 μM) and 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine (σ1 Ki = 0.96 nM) [2], which have well-defined biochemical potency profiles. The lack of such data means that any procurement decision must be based entirely on chemical properties and scaffold potential, not on validated target engagement, and that new assays must be developed and validated in-house.

Data Availability Procurement Risk Assay Validation

Best-Fit Research and Industrial Applications for 4-(Benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide Based on Verified Differentiating Properties


Fragment-Based Screening Library Design Requiring Dual Hydrogen-Bond Acceptor Vectors

The combination of a benzylsulfonyl group and an N,N-dimethylsulfonamide group provides two independently addressable hydrogen-bond acceptor vectors on a single piperidine scaffold. This dual-vector architecture is supported by the computed TPSA of ~92 Ų and heavy atom count of 8 hydrogen-bond acceptors . This makes the compound suitable for fragment libraries targeting proteins with bifurcated hydrogen-bond networks, such as zinc-dependent enzymes or kinases, where simultaneous engagement of two catalytic residues is required.

Metabolic-Stability-Optimized Lead Scaffold for CNS Drug Discovery

The tertiary N,N-dimethylsulfonamide moiety eliminates the N-H metabolic soft spot, providing a class-level metabolic stability advantage over secondary sulfonamide analogs . When combined with the intermediate estimated logP (1.6–2.1), the compound is positioned as a starting scaffold for CNS-active programs where balanced membrane permeability and metabolic resilience are critical. This differentiates it from higher-logP benzyl analogs (~logP 2.64) that may suffer from higher tissue binding and faster oxidative metabolism.

Chemical Probe for Investigating Sulfonamide Hydrogen-Bonding Patterns in Enzyme Active Sites

The distinct hydrogen-bond donor/acceptor profile (no N-H donor, multiple S=O acceptors) makes this compound a valuable chemical probe for dissecting the contribution of sulfonamide oxygen interactions in enzyme inhibition. In contrast to secondary sulfonamides that can act as both donor and acceptor, this tertiary sulfonamide functions solely as an acceptor, allowing researchers to isolate the contribution of sulfur-oxygen hydrogen bonding in structure-activity relationship studies .

Scaffold-Hopping Starting Point for Novel IP Generation in Underexplored Target Space

Because no biological activity data are publicly available for this specific CAS number , the compound represents an underexplored chemical space opportunity. Procurement of this compound for internal screening against novel or orphan targets allows the generation of proprietary SAR data and composition-of-matter patent filings, a strategic advantage that is not available when using well-characterized, literature-precedented analogs such as WAY-316606 or benzylsulfonyl-σ1 ligands [1].

Quote Request

Request a Quote for 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.